3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride
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Overview
Description
3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is a complex organic compound that features both sulfonyl fluoride and sulfamoyl functional groups. These groups are known for their reactivity and utility in various chemical reactions, making this compound valuable in synthetic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the core benzene sulfonyl fluoride structure. This is followed by the introduction of the sulfamoyl group and the hydroxypyridinyl moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and pyridine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The hydroxypyridinyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling reactions: The aromatic rings can engage in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary but often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation of the hydroxypyridinyl group could produce a pyridine N-oxide derivative.
Scientific Research Applications
3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes that interact with sulfonyl fluoride groups.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. This interaction can disrupt the normal function of the enzyme, providing a basis for its use in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl fluoride: Shares the sulfonyl fluoride group but lacks the hydroxypyridinyl and sulfamoyl groups.
Pyridine-3-sulfonyl fluoride: Contains the sulfonyl fluoride and pyridine moieties but lacks the benzene ring and sulfamoyl group.
Sulfanilamide: Contains the sulfamoyl group but lacks the sulfonyl fluoride and hydroxypyridinyl groups.
Uniqueness
3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer a distinct reactivity profile. This makes it particularly valuable in applications requiring specific chemical interactions, such as enzyme inhibition and complex molecule synthesis.
Properties
IUPAC Name |
3-[(2-oxo-1H-pyridin-3-yl)sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O5S2/c12-20(16,17)8-3-1-4-9(7-8)21(18,19)14-10-5-2-6-13-11(10)15/h1-7,14H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGVHKMTGOQACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NC2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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